D-Glycero-L-manno-heptono-gamma-lactone
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Overview
Description
D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .
Chemical Reactions Analysis
Types of Reactions
D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Heptonic acids.
Reduction: Heptanol derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
D-Glycero-D-manno-heptose: A similar compound with a different stereochemistry.
L-Glycero-D-manno-heptose: Another stereoisomer with distinct properties.
Heptonic acids: Oxidized derivatives of heptono-gamma-lactones.
Uniqueness
D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .
Properties
CAS No. |
22404-04-2 |
---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
InChI Key |
VIVCRCODGMFTFY-PHYPRBDBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origin of Product |
United States |
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